5-Methyl-3-hexen-2-one

Gas Chromatography Flavor Analysis Kovats Retention Index

5-Methyl-3-hexen-2-one is an α,β-unsaturated enone (C₇H₁₂O, MW 112.17) supplied as technical grade (≥75% purity, with <25% 5-methyl-4-hexen-2-one isomer). Unlike generic C7 ketones, its distinct sweet-berry-cheesy organoleptic profile (FEMA 3409, JECFA 1132) and Kovats RI (871 DB-1, 1122 DB-Wax) make it irreplaceable for flavor authentication, berry/dairy formulations, and chemoselective hydrogenation to 5-methyl-2-hexanone. The 9 °C boiling-point difference from the 4-hexen isomer enables fractional distillation for isomer purification. Partner with us for competitive bulk pricing, reliable global logistics, and technical support.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 5166-53-0
Cat. No. B1593448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-hexen-2-one
CAS5166-53-0
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)C
InChIInChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+
InChIKeyIYMKNYVCXUEFJE-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-hexen-2-one (CAS 5166-53-0): Procurement-Ready Baseline Overview for Flavor and Chemical Synthesis


5-Methyl-3-hexen-2-one (CAS 5166-53-0) is an α,β-unsaturated ketone (enone) with the molecular formula C7H12O and a molecular weight of 112.17 g/mol [1]. It is a colorless to pale yellow liquid [2] with a density of 0.85 g/mL at 25°C and a boiling point of 157°C . The compound is classified as a flavoring agent (FEMA No. 3409, JECFA No. 1132) and is generally recognized as safe (GRAS) for use in food products [3]. Its organoleptic profile is characterized by sweet, berry, and cheesy notes [4]. Commercially, the technical grade material is typically supplied at approximately 75% purity, with the primary impurity being the positional isomer 5-methyl-4-hexen-2-one at <25% .

Why 5-Methyl-3-hexen-2-one Cannot Be Replaced by Common Ketone Analogs Without Compromising Process Outcomes


Generic substitution with other C7 unsaturated ketones or common flavor ketones (e.g., 5-methyl-2-hexanone, 6-methyl-5-hepten-2-one) fails to replicate 5-methyl-3-hexen-2-one's precise analytical behavior, distinct organoleptic profile, and specific reactivity in synthetic transformations. The compound's unique combination of an α,β-unsaturated ketone moiety with a 5-methyl substitution pattern governs its chromatographic retention (Kovats RI), its characteristic sweet-berry-cheesy odor profile [1], and its chemoselective hydrogenation behavior under mild conditions [2]. Substitution with a close isomer—such as 5-methyl-4-hexen-2-one—alters the double bond position, resulting in a different boiling point (157°C vs. 148°C) [3][4], distinct chromatographic behavior, and a different impurity profile that impacts both analytical method validation and sensory outcome. The evidence below quantifies these critical differences.

5-Methyl-3-hexen-2-one: Quantified Differentiation from Analogs Across Chromatography, Purity, Reactivity, and Sensory Dimensions


Kovats Retention Index on DB-1 (871) and DB-Wax (1122) Enables Unambiguous GC-MS Identification in Complex Flavor Matrices

The Kovats retention index (RI) of (E)-5-Methyl-3-hexen-2-one on a non-polar DB-1 column is 871, and on a polar DB-Wax column is 1122, as reported in the Pherobase database [1]. These values are distinct from those of structurally related C7 unsaturated ketones. For example, 5-methyl-2-hexanone (the fully saturated analog) exhibits different retention behavior due to the absence of the double bond, while 6-methyl-5-hepten-2-one (C8 analog) shows higher retention indices owing to the larger carbon skeleton. The dual-column RI pair (871 on DB-1, 1122 on DB-Wax) provides a quantitative fingerprint that allows unambiguous identification of 5-methyl-3-hexen-2-one in complex flavor or fragrance GC-MS analyses, differentiating it from co-eluting impurities or isomeric byproducts [2].

Gas Chromatography Flavor Analysis Kovats Retention Index

Boiling Point Differential of 9°C vs. 5-Methyl-4-hexen-2-one Guides Purification and Distillation Processes

5-Methyl-3-hexen-2-one has a reported boiling point of 157°C at atmospheric pressure [1], whereas its positional isomer 5-methyl-4-hexen-2-one (CAS 28332-44-7) has a predicted boiling point of approximately 148°C at 760 mmHg [2]. This 9°C difference in boiling point between the two closely related isomers is significant enough to impact fractional distillation parameters. The presence of 5-methyl-4-hexen-2-one as the major impurity (<25%) in technical grade 5-methyl-3-hexen-2-one makes this boiling point difference relevant for end-users seeking to purify the material via distillation. Additionally, the compound's boiling point at reduced pressure is reported as 77.5°C at 50 mmHg , which differs from the vacuum distillation behavior of other C7 ketone analogs.

Distillation Purification Isomer Separation

Technical Grade Purity of ~75% with Defined Isomeric Impurity (<25% 5-Methyl-4-hexen-2-one) Establishes Clear Procurement Specifications

Commercially available technical grade 5-methyl-3-hexen-2-one (e.g., Sigma-Aldrich Cat. No. 187607) is supplied with a nominal assay of 75% . The primary impurity is explicitly identified and quantified as <25% 5-methyl-4-hexen-2-one, a positional isomer. This defined impurity profile contrasts with other commercial sources that may supply mixtures of isomers without specifying the composition (e.g., Bidepharm lists a 95% purity as an 'isomers mixture' ). The TCI Chemicals product similarly notes that the material 'contains 5-Methyl-4-hexen-2-one' [1]. For users requiring higher purity, this specification allows informed selection between technical grade material and custom-purified batches, with the understanding that the isomeric impurity may influence both sensory properties and chemical reactivity in downstream applications.

Quality Control Purity Specification Isomeric Impurity

Chemoselective Hydrogenation at 1 atm and 80°C Using Pd/γ-Al2O3 Enables Selective Synthesis of 5-Methyl-2-hexanone

A recent mechanistic study (Zhang et al., J. Colloid Interface Sci. 2025) reports that 5-methyl-3-hexen-2-one undergoes selective hydrogenation to 5-methyl-2-hexanone using a Pd/γ-Al2O3 catalyst under mild conditions: 1 atm hydrogen pressure and 80°C [1]. The catalyst exhibits 'remarkable activity and selectivity' under these conditions [2]. This chemoselective transformation targets the α,β-unsaturated double bond while preserving the ketone functionality, a reactivity profile that distinguishes it from fully saturated ketones (e.g., 5-methyl-2-hexanone itself, which is inert to hydrogenation under these conditions) and from other unsaturated ketones with different substitution patterns that may undergo competitive side reactions (e.g., over-reduction to the alcohol or isomerization). The mild conditions (1 atm, 80°C) are industrially attractive compared to more forcing conditions required for some other ketone hydrogenations.

Selective Hydrogenation Catalysis Fine Chemical Synthesis

Sensory Profile Defined as 'Sweet, Berry, Cheesy' with FEMA Use Levels Differentiating Application from General Ketone Flavorants

The organoleptic character of 5-methyl-3-hexen-2-one is consistently described across authoritative databases as 'sweet, berry, cheesy' [1][2]. This specific sensory profile is distinct from the simple 'fruity' or 'floral' descriptors applied to many other C7-C8 unsaturated ketones (e.g., 6-methyl-5-hepten-2-one is described as 'citrus, green' [3]). Furthermore, the compound's FEMA GRAS designation (FEMA No. 3409) includes defined use levels in various food categories: 2.0 mg/kg in soft drinks, cold drinks, and cereal products; 4.0 mg/kg in candy, baked goods, jellies, and puddings; and 1.0 mg/kg in milk and dairy products [4]. These levels are specific to this compound and differ from those assigned to other FEMA-listed ketones, reflecting differences in both odor potency and organoleptic character. For comparison, 6-methyl-5-hepten-2-one (FEMA No. 2704) has different recommended use levels in the same categories [5].

Sensory Science Flavor Chemistry FEMA GRAS

5-Methyl-3-hexen-2-one: Priority Application Scenarios Driven by Quantified Differentiation


GC-MS Method Development for Flavor Authenticity and Adulteration Testing

Analytical laboratories developing GC-MS methods for flavor authenticity testing should prioritize 5-methyl-3-hexen-2-one as a reference standard. Its well-defined Kovats retention indices (871 on DB-1, 1122 on DB-Wax [1]) enable reliable peak assignment in complex food or beverage matrices, reducing the risk of misidentification with other C7 ketones that co-elute or share similar mass spectra. The compound's distinct RI pair is particularly valuable for verifying the presence of natural 5-methyl-3-hexen-2-one in fruit and dairy products versus synthetic adulterants.

Purification and Isomer Separation via Fractional Distillation

For users requiring 5-methyl-3-hexen-2-one with reduced isomeric impurity, the 9°C boiling point difference from 5-methyl-4-hexen-2-one [2] provides a feasible separation window via fractional distillation. This is particularly relevant for sensory-sensitive applications where the presence of the 4-hexen isomer alters the flavor profile, or for synthetic applications where isomeric purity is critical. The technical grade material (~75% purity, <25% isomer ) serves as a starting point for such purification efforts.

Selective Hydrogenation to 5-Methyl-2-hexanone for Flavor Precursor Synthesis

Chemical manufacturers and flavor houses synthesizing 5-methyl-2-hexanone (a flavor and fragrance intermediate) should consider 5-methyl-3-hexen-2-one as the preferred starting material due to its demonstrated chemoselective hydrogenation using Pd/γ-Al2O3 at mild conditions (1 atm H2, 80°C) [3]. This route offers operational simplicity and potentially lower energy costs compared to alternative synthetic pathways that require more forcing conditions or produce unwanted byproducts.

Formulation of Berry, Dairy, and Cheese Flavor Profiles

Flavorists formulating berry (e.g., raspberry, strawberry), dairy (e.g., butter, cream), or cheese flavors should prioritize 5-methyl-3-hexen-2-one over generic 'fruity' ketones. Its unique 'sweet, berry, cheesy' sensory profile [4], combined with established FEMA use levels (1.0-4.0 mg/kg depending on food category [5]), allows precise incorporation into flavor blends without exceeding regulatory limits. The compound's low usage levels also offer cost-efficiency advantages compared to less potent flavoring agents.

Technical Documentation Hub

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